3-(4-Chlorophenyl)-4-imino-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
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Overview
Description
3-(4-Chlorophenyl)-4-imino-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a complex organic compound that belongs to the class of diazaquinazoline derivatives This compound is characterized by the presence of a chlorophenyl group, a thienyl group, and a diazaquinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-imino-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid hydrazide to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired diazaquinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-imino-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced diazaquinazoline derivatives.
Substitution: Formation of substituted diazaquinazoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-(4-Chlorophenyl)-4-imino-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Research: It is used in studies related to enzyme inhibition and protein binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-imino-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the suppression of cancer cell growth or the modulation of other biological processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share structural similarities and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Quinazoline Derivatives: Other quinazoline derivatives are also studied for their medicinal properties, particularly in cancer treatment.
Uniqueness
3-(4-Chlorophenyl)-4-imino-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is unique due to its specific combination of functional groups and its potential for diverse applications in both medicinal and materials science. Its ability to undergo various chemical reactions and its interaction with biological targets make it a versatile compound for research and development.
Properties
IUPAC Name |
4-amino-3-(4-chlorophenyl)-6-thiophen-2-yl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN5O2S/c17-8-3-5-9(6-4-8)22-13(18)11-12(20-16(22)24)15(23)21-14(19-11)10-2-1-7-25-10/h1-7H,18H2,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRUPMTYLAWVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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